4-(4-bromophenyl)-3,3-dimethylpyrrolidine hydrochloride
Description
4-(4-Bromophenyl)-3,3-dimethylpyrrolidine hydrochloride (CAS: 1784676-60-3) is a halogenated pyrrolidine derivative with the molecular formula C₁₂H₁₆BrN·HCl and a molecular weight of 254.17 . Its structure comprises a pyrrolidine ring substituted with two methyl groups at the 3-position and a 4-bromophenyl group at the 4-position (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly in CNS drug discovery .
Properties
CAS No. |
2613385-71-8 |
|---|---|
Molecular Formula |
C12H17BrClN |
Molecular Weight |
290.63 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3,3-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(2)8-14-7-11(12)9-3-5-10(13)6-4-9;/h3-6,11,14H,7-8H2,1-2H3;1H |
InChI Key |
CEIKHJACQXLBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC=C(C=C2)Br)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)-3,3-dimethylpyrrolidine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-bromophenylacetic acid, undergoes bromination to introduce the bromophenyl group.
Reduction: The bromophenyl group is then reduced to form the corresponding amine.
Cyclization: The amine undergoes cyclization to form the pyrrolidine ring.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Amines, alcohols, and their derivatives.
Substitution Products: Cyanides, iodides, and other substituted derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-3,3-dimethylpyrrolidine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of biological systems and the development of new drugs.
Medicine: As a precursor for pharmaceuticals and therapeutic agents.
Industry: In the production of materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism by which 4-(4-bromophenyl)-3,3-dimethylpyrrolidine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the compound's role within it.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their differences are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
- Solubility : Methoxy-substituted analogs (e.g., 4-(3-methoxyphenyl)-3,3-dimethylpyrrolidine HCl) exhibit higher aqueous solubility due to the polar methoxy group .
Biological Activity
4-(4-bromophenyl)-3,3-dimethylpyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
- CAS Number : 2613385-71-8
The biological activity of 4-(4-bromophenyl)-3,3-dimethylpyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets. The pyrrolidine ring structure is known for its versatility in drug design, influencing pharmacodynamics and pharmacokinetics.
Biological Activity Overview
Research indicates that compounds containing the pyrrolidine scaffold exhibit a range of biological activities, including:
- Anticancer Activity : Pyrrolidine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some studies suggest that these compounds possess antimicrobial activity against certain bacterial strains.
- Neurological Effects : Research indicates potential neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Anticancer Studies
A study investigated the anticancer properties of pyrrolidine derivatives, revealing that modifications at specific positions on the pyrrolidine ring significantly enhanced potency against cancer cells. For instance, the compound showed an IC50 value of approximately 0.3 µM against certain leukemia cell lines, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(4-bromophenyl)-3,3-dimethylpyrrolidine | EU-3 (Leukemia) | 0.3 |
| Other Pyrrolidine Derivatives | NB-1643 (Neuroblastoma) | 0.5 - 1.2 |
Antimicrobial Activity
The antimicrobial efficacy of 4-(4-bromophenyl)-3,3-dimethylpyrrolidine hydrochloride was evaluated against various bacterial strains. Results indicated notable inhibition zones, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
Case Studies
-
Case Study on Anticancer Efficacy
A comprehensive study on the compound's effect on leukemia cells demonstrated that treatment led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers. -
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress. The results suggested that these compounds could reduce neuronal cell death by modulating oxidative stress pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
